molecular formula C13H14ClNO2S B2420286 Ethyl 2-methyl-5-phenyl-1,3-thiazole-4-carboxylate hydrochloride CAS No. 1986845-98-0

Ethyl 2-methyl-5-phenyl-1,3-thiazole-4-carboxylate hydrochloride

Cat. No.: B2420286
CAS No.: 1986845-98-0
M. Wt: 283.77
InChI Key: YTRLPLRYEBFIGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-methyl-5-phenyl-1,3-thiazole-4-carboxylate hydrochloride is a heterocyclic compound that contains a thiazole ring Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Scientific Research Applications

Ethyl 2-methyl-5-phenyl-1,3-thiazole-4-carboxylate hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methyl-5-phenyl-1,3-thiazole-4-carboxylate hydrochloride typically involves the reaction of appropriate thiazole precursors with ethyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the ester linkage. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as crystallization and recrystallization, to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-5-phenyl-1,3-thiazole-4-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ethyl 2-methyl-5-phenyl-1,3-thiazole-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate
  • Ethyl 2-phenyl-5-methyl-1,3-thiazole-4-carboxylate
  • Methyl 2-methyl-5-phenyl-1,3-thiazole-4-carboxylate

Uniqueness

Ethyl 2-methyl-5-phenyl-1,3-thiazole-4-carboxylate hydrochloride is unique due to its specific substitution pattern on the thiazole ring, which can influence its chemical reactivity and biological activity. The presence of the hydrochloride salt form can also enhance its solubility and stability, making it more suitable for certain applications .

Properties

IUPAC Name

ethyl 2-methyl-5-phenyl-1,3-thiazole-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S.ClH/c1-3-16-13(15)11-12(17-9(2)14-11)10-7-5-4-6-8-10;/h4-8H,3H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTRLPLRYEBFIGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)C)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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